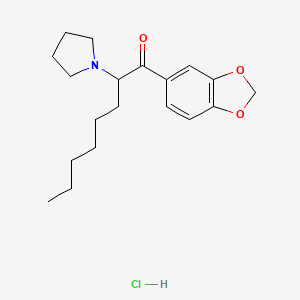

3,4-Methylenedioxy PV9 hydrochloride

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3.ClH/c1-2-3-4-5-8-16(20-11-6-7-12-20)19(21)15-9-10-17-18(13-15)23-14-22-17;/h9-10,13,16H,2-8,11-12,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKXCYXCXKRYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342975 | |

| Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24646-40-0 | |

| Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 3,4-Methylenedioxy PV9 HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-α-pyrrolidinooctanophenone hydrochloride (3,4-Methylenedioxy PV9 HCl) is a synthetic cathinone and a structural analog of pyrovalerone. As a member of the novel psychoactive substances (NPS) class, understanding its physicochemical properties is paramount for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This guide provides a comprehensive overview of the known physicochemical characteristics of 3,4-Methylenedioxy PV9 HCl, detailed experimental protocols for their determination, and an examination of its interaction with biological systems at the molecular level.

Chemical and Physical Properties

3,4-Methylenedioxy PV9 HCl is characterized by a 3,4-methylenedioxy substituted phenyl ring, a β-keto group, and a pyrrolidine ring attached to the alpha-carbon of an octanone chain. The hydrochloride salt form enhances its solubility in aqueous media.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)octan-1-one hydrochloride | [1] |

| Synonyms | MDPV three carbon homolog, Methylenedioxy Pyrovalerone three carbon homolog | [1] |

| CAS Number | 24646-40-0 | [1] |

| Chemical Formula | C₁₉H₂₇NO₃ • HCl | [1] |

| Molecular Weight | 353.9 g/mol | [1] |

| Formulation | Crystalline solid | [1] |

Physicochemical Data

A comprehensive search of available scientific literature did not yield experimentally determined values for the melting point, boiling point, or pKa of 3,4-Methylenedioxy PV9 HCl. An estimated melting point for the related compound 3,4-Methylenedioxypyrovalerone (MDPV) is approximately 200°C[2]. However, this should not be considered a direct substitute for experimental data for 3,4-Methylenedioxy PV9 HCl. The lack of this data highlights a significant gap in the scientific understanding of this compound.

| Property | Value | Source(s) |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Solubility

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 10 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [1] |

| Ethanol | 25 mg/mL | [1] |

| Phosphate-buffered saline (PBS, pH 7.2) | 2 mg/mL | [1] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the determination of key physicochemical properties of crystalline solids like 3,4-Methylenedioxy PV9 HCl.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the 3,4-Methylenedioxy PV9 HCl sample is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

Determination of Boiling Point

As 3,4-Methylenedioxy PV9 HCl is a solid at room temperature and its hydrochloride salt may decompose at high temperatures, the determination of a boiling point for the free base would require conversion from the salt form and is not a standard characterization for this type of compound.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the pH at which a compound is 50% ionized. For a basic compound like 3,4-Methylenedioxy PV9, the pKa of its conjugate acid can be determined by titrating a solution of the hydrochloride salt with a strong base.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Volumetric flasks

Reagents:

-

3,4-Methylenedioxy PV9 HCl sample of known weight

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Accurately weigh a sample of 3,4-Methylenedioxy PV9 HCl and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a stir plate and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Fill the burette with the standardized NaOH solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the curve (or by taking the first derivative of the curve).

-

The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the conjugate acid of 3,4-Methylenedioxy PV9.

Biological Interactions and Signaling Pathways

Synthetic cathinones, including 3,4-Methylenedioxy PV9 HCl, primarily exert their pharmacological effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Mechanism of Action: Monoamine Transporter Inhibition

3,4-Methylenedioxy PV9 HCl is presumed to act as a potent inhibitor of DAT and NET, with weaker activity at SERT. By blocking these transporters, it prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling in the brain. This mechanism is responsible for the stimulant effects of the compound.

References

Technical Guide: Mechanism of Action of 3,4-Methylenedioxy-PV9 Hydrochloride

Disclaimer: Specific pharmacological data for 3,4-Methylenedioxy-PV9 hydrochloride (MDPV9) is not extensively available in peer-reviewed literature. This guide infers its mechanism of action based on the well-characterized pharmacology of the closely related analogue, 3,4-Methylenedioxypyrovalerone (MDPV), a potent psychoactive substance. Both compounds share the core pyrovalerone structure and the 3,4-methylenedioxy moiety, suggesting a similar pharmacological profile.

Executive Summary

3,4-Methylenedioxy-PV9 hydrochloride is structurally categorized as a synthetic cathinone.[1][2] Based on the actions of its close analogue MDPV, MDPV9 is presumed to act as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4][5] This inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET) leads to an increase in the extracellular concentrations of these neurotransmitters in the synapse, resulting in significant central nervous system stimulation. The physiological and toxicological properties of MDPV9 itself are not well-characterized.[2]

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for pyrovalerone-type cathinones like MDPV is the blockade of monoamine transporters.[3][5] These transporters, located on the presynaptic neuronal membrane, are responsible for the reuptake of neurotransmitters from the synaptic cleft, a crucial step in terminating the neurotransmitter signal.

By inhibiting DAT and NET, MDPV and presumably MDPV9, prevent the reabsorption of dopamine and norepinephrine, leading to their accumulation in the synapse and enhanced postsynaptic receptor stimulation.[3] This amplified signaling underlies the potent psychostimulant effects. Unlike other cathinones that can act as releasing agents (substrates for the transporters), MDPV behaves as a pure uptake inhibitor, similar to cocaine.[5] Some studies suggest that at low concentrations, MDPV might also promote a reverse transport of dopamine through the DAT, a phenomenon known as efflux, further increasing extracellular dopamine levels.[6][7][8]

Signaling Pathway Diagram

Caption: Presumed mechanism of action for 3,4-Methylenedioxy-PV9.

Quantitative Pharmacological Data (Based on MDPV)

The following table summarizes the inhibitory potency of MDPV at human monoamine transporters, which serves as a proxy for the expected activity of MDPV9. Potency is expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound | Target Transporter | IC₅₀ (nM) | Assay System |

| (±)-MDPV | Dopamine (DAT) | 10 | HEK293 Cells |

| (±)-MDPV | Norepinephrine (NET) | 80 | HEK293 Cells |

| (±)-MDPV | Serotonin (SERT) | 2,860 | HEK293 Cells |

Data sourced from studies on 3,4-Methylenedioxypyrovalerone (MDPV).[4]

Experimental Protocols

The data presented above for the analogue MDPV is typically generated using in vitro neurotransmitter uptake inhibition assays.

Neurotransmitter Uptake Inhibition Assay Workflow

Caption: Workflow for neurotransmitter uptake inhibition assays.

Detailed Methodology:

-

Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Assay Preparation: Cells are harvested and plated into 96-well plates.

-

Compound Incubation: The cells are pre-incubated for a short period (e.g., 10-20 minutes) at room temperature with a range of concentrations of the test compound (e.g., MDPV9) or a vehicle control.

-

Initiation of Uptake: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT assays) is added to each well to initiate the uptake reaction.

-

Uptake Period: The plates are incubated for a defined period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter. This is often accomplished using a cell harvester and filtration plates.

-

Quantification: The amount of radiolabel taken up by the cells is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀). This is typically calculated using non-linear regression analysis of the concentration-response curves.

Metabolism

The metabolism of MDPV9 has not been specifically detailed. However, the metabolism of MDPV involves the O-demethylenation of the 3,4-methylenedioxy ring to form 3,4-dihydroxypyrovalerone (3,4-catechol-PV).[3][9] This is followed by O-methylation to yield 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV).[3][9] These reactions are primarily catalyzed by cytochrome P450 enzymes (CYP2C19, CYP2D6, CYP1A2) and catechol-O-methyltransferase (COMT).[9] It is highly probable that MDPV9 undergoes a similar metabolic pathway.

Metabolic Pathway Diagram

Caption: Postulated metabolic pathway for 3,4-Methylenedioxy-PV9.

Conclusion

While direct experimental data on 3,4-Methylenedioxy-PV9 hydrochloride is scarce, its structural similarity to MDPV provides a strong basis for understanding its mechanism of action. It is predicted to function as a potent norepinephrine-dopamine reuptake inhibitor, thereby increasing synaptic concentrations of these key neurotransmitters and producing powerful stimulant effects. Further research is required to definitively characterize its pharmacological and toxicological profile.

References

- 1. interpriseusa.com [interpriseusa.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]

- 5. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atypical dopamine efflux caused by 3,4-methylenedioxypyrovalerone (MDPV) via the human dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atypical dopamine efflux caused by 3,4-methylenedioxypyrovalerone (MDPV) via the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicity of 3,4-Methylenedioxy PV9 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro toxicity of 3,4-Methylenedioxy PV9 hydrochloride (MDPV9). Due to the limited specific research on MDPV9, this document synthesizes available data on the compound and leverages more extensive research on its parent compound, 3,4-methylenedioxypyrovalerone (MDPV), to infer potential toxicological profiles and mechanisms. The physiological and toxicological properties of MDPV9 are not yet fully characterized, and it is primarily available as an analytical reference standard[1].

Executive Summary

This compound (MDPV9) is a synthetic cathinone derivative. While specific toxicological data for MDPV9 is sparse, preliminary information indicates it exhibits cytotoxicity across a range of cell lines. Broader research on the parent compound, MDPV, suggests that the toxic effects are likely mediated through the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways. This guide presents the available quantitative data, details relevant experimental protocols for assessing cytotoxicity, and visualizes the proposed mechanisms of action.

Quantitative Toxicity Data

The available quantitative data on the in vitro toxicity of MDPV9 is limited. The data presented below includes the known LC50 range for MDPV9 and, for comparative and inferential purposes, cytotoxicity data for the parent compound, MDPV.

Table 1: Cytotoxicity of this compound (MDPV9)

| Cell Line | Cell Type | LC50 (µM) |

| BEAS-2B | Human Bronchial Epithelium | 12.8 - 67.5[2] |

| Human Aortic Endothelial Cells | Endothelial | 12.8 - 67.5[2] |

| HASM | Human Aortic Smooth Muscle | 12.8 - 67.5[2] |

| SK-N-SH | Human Neuroblastoma | 12.8 - 67.5[2] |

| A172 | Human Glioblastoma | 12.8 - 67.5[2] |

| HepG2 | Human Liver Carcinoma | 12.8 - 67.5[2] |

| MKN45 | Human Gastric Cancer | 12.8 - 67.5[2] |

| DLD1 | Human Colorectal Adenocarcinoma | 12.8 - 67.5[2] |

Note: A specific LC50 for each cell line was not provided in the source material.

Table 2: In Vitro Cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV)

| Cell Line | Cell Type | Concentration Range | Observed Effects | Reference |

| Primary Rat Hepatocytes | Hepatocytes | 0.2 - 1.6 mM | Concentration-dependent loss of cell viability, GSH depletion, ROS/RNS accumulation, ATP depletion, increased intracellular Ca2+, apoptosis. | [3] |

| Bovine Brain Microvessel Endothelial Cells (bBMVEC) | Endothelial | 0.5 - 2.5 mM | Increased LDH release, decreased cellular proliferation, increased ROS and nitric oxide production, disruption of cell monolayer. | [4] |

Experimental Protocols

Detailed experimental protocols for MDPV9 are not publicly available. However, the following are standard and widely accepted protocols for assessing in vitro cytotoxicity and are representative of the methods used in the studies of related compounds like MDPV.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of MDPV9 hydrochloride in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Membrane Integrity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Incubation: Incubate the plate for the specified duration.

-

Sample Collection: 45 minutes before the end of the incubation, add lysis buffer to the maximum release control wells. Centrifuge the plate to pellet any detached cells.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells cultured in 6-well plates with the desired concentrations of MDPV9 hydrochloride for the chosen duration.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for in vitro cytotoxicity testing and the proposed signaling pathway for MDPV-induced hepatotoxicity, which may be relevant for MDPV9.

Caption: General experimental workflow for cytotoxicity assessment.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3,4-Methylenedioxypyrovalerone (MDPV): in vitro mechanisms of hepatotoxicity under normothermic and hyperthermic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methamphetamine, 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxypyrovalerone (MDPV) induce differential cytotoxic effects in bovine brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxypyrovalerone (MDPV) and its structural analogs represent a class of potent psychostimulant substances that have garnered significant attention within the scientific community due to their high potential for abuse and profound effects on the central nervous system. This technical guide provides a comprehensive overview of the neuropharmacology of MDPV and related pyrovalerone derivatives. The primary mechanism of action for these compounds is the potent inhibition of the dopamine (DAT) and norepinephrine (NET) transporters, leading to increased extracellular concentrations of these key neurotransmitters. This guide synthesizes the current understanding of their structure-activity relationships, receptor binding affinities, and functional effects, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex neurobiological processes involved.

Introduction

3,4-Methylenedioxypyrovalerone (MDPV) is a synthetic cathinone that emerged as a prominent psychoactive substance in "bath salts" preparations.[1] Its chemical structure, characterized by a 3,4-methylenedioxy phenyl ring, a pyrrolidine ring, and an alkyl chain, is shared by a range of analogs with varying potencies and selectivities for monoamine transporters.[2] The primary neuropharmacological effect of MDPV and its analogs is the blockade of DAT and NET, with significantly less activity at the serotonin transporter (SERT).[3] This potent and selective inhibition of catecholamine reuptake is responsible for the profound stimulant, euphoric, and reinforcing effects observed in users, which contributes to a high abuse liability.[3] Understanding the intricate neuropharmacological profile of these compounds is crucial for the development of effective treatment strategies for addiction and for the design of novel therapeutic agents targeting the monoamine transport system.

Mechanism of Action

The principal mechanism of action of MDPV and its analogs is the inhibition of dopamine and norepinephrine reuptake by binding to and blocking the function of DAT and NET, respectively.[3] These compounds act as cocaine-like reuptake inhibitors rather than amphetamine-like releasing agents.[2][4] The S-enantiomer of MDPV is significantly more potent than the R-enantiomer at inhibiting both DAT and NET.[2]

The inhibition of DAT and NET leads to a rapid and sustained increase in the extracellular concentrations of dopamine and norepinephrine in synaptic clefts. This elevation of catecholamines enhances neurotransmission, leading to the characteristic psychostimulant effects, including increased locomotor activity, euphoria, and reinforcing properties.[3][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of MDPV and a selection of its analogs at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Table 1: Binding Affinities (Ki, nM) of MDPV and Analogs at Monoamine Transporters

| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) |

| (±)-MDPV | 4.85[3] | 16.84[3] | >10,000[3] |

| S-(+)-MDPV | 2.13[3] | 9.86[3] | >10,000[3] |

| R-(-)-MDPV | 382.80[3] | 726[3] | >10,000[3] |

| α-PVP | 22.2[1] | - | - |

| α-PBP | 145[1] | - | - |

| α-PPP | 1290[1] | - | 161,400[1] |

| α-PHP | 16[1] | - | 33,000[1] |

| 4-MeO-α-PVP | - | - | <10,000[1] |

| 3,4-MDPPP | - | - | 10-fold > α-PPP[1] |

| 3,4-MDPBP | - | - | 16-fold > α-PBP[1] |

Table 2: Uptake Inhibition (IC50, nM) of MDPV and Analogs at Monoamine Transporters

| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) |

| (±)-MDPV | 4.0[6] | 25.9[6] | 3305[6] |

| α-PVP | 12.8[6] | 14.2[6] | >10,000[6] |

| α-PBP | - | - | - |

| α-PPP | - | - | - |

| α-PHP | 20[7] | 30[7] | >10,000[7] |

| Pyrovalerone | 20[7] | 300[7] | >10,000[7] |

| 4-MePPP | - | - | - |

| MPHP | 20[7] | 4600[7] | >10,000[7] |

| NEH | 180[7] | 170[7] | >10,000[7] |

| 4F-PBP | - | - | - |

Structure-Activity Relationships (SAR)

The pharmacological profile of pyrovalerone derivatives is significantly influenced by their chemical structure. Key SAR observations include:

-

Alkyl Chain Length: Increasing the length of the α-carbon alkyl chain generally increases the potency at both DAT and NET. For example, the potency at hDAT increases in the order α-PPP < α-PBP < α-PVP < α-PHP.[1][2]

-

Phenyl Ring Substitution: The presence of a 3,4-methylenedioxy group, as seen in MDPV, contributes to high potency at DAT and NET.[4] Other substitutions on the phenyl ring can modulate selectivity. For instance, a 4-methoxy substitution on α-PVP increases affinity for hSERT.[1]

-

Pyrrolidine Ring: The pyrrolidine ring is a critical pharmacophore for high-affinity binding to DAT.[2]

-

Stereochemistry: As noted with MDPV, the S-enantiomer is substantially more potent than the R-enantiomer, highlighting the stereoselective nature of the interaction with the monoamine transporters.[2][3]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity (Ki) of test compounds for DAT, NET, and SERT using membranes from HEK293 cells stably expressing the respective human transporters.

Materials:

-

HEK293 cells expressing hDAT, hNET, or hSERT

-

Cell lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

-

Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

-

Test compounds (MDPV and analogs)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells and wash with ice-cold PBS.

-

Resuspend cells in lysis buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 min at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either:

-

Vehicle (for total binding)

-

A high concentration of the non-specific binding inhibitor (for non-specific binding)

-

Varying concentrations of the test compound.

-

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosome Uptake Assay

This protocol measures the ability of test compounds to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (e.g., striatum for DAT, cortex for NET)

-

Sucrose buffer (0.32 M sucrose)

-

Krebs-Ringer-HEPES buffer

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine

-

Test compounds (MDPV and analogs)

-

Glass fiber filters and cell harvester

-

Scintillation cocktail and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosome pellet in buffer.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

-

Counting and Data Analysis:

-

Measure the radioactivity retained on the filters.

-

Determine the IC50 value for the inhibition of neurotransmitter uptake.

-

Locomotor Activity Assay in Rodents

This protocol assesses the stimulant effects of MDPV and its analogs by measuring changes in locomotor activity in mice or rats.

Materials:

-

Male Sprague-Dawley rats or Swiss-Webster mice

-

Locomotor activity chambers equipped with infrared beams

-

Test compounds (MDPV and analogs) dissolved in vehicle (e.g., saline)

-

Vehicle control

Procedure:

-

Habituation:

-

Habituate the animals to the locomotor activity chambers for at least 30-60 minutes on one or more days prior to testing to reduce novelty-induced hyperactivity.

-

-

Drug Administration:

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

-

Data Collection:

-

Immediately place the animal in the locomotor activity chamber.

-

Record locomotor activity (e.g., number of beam breaks or distance traveled) continuously for a set period (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.

-

Compare the total locomotor activity between different treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by MDPV and its analogs, as well as a typical experimental workflow.

Conclusion

3,4-Methylenedioxypyrovalerone and its analogs are potent and selective inhibitors of the dopamine and norepinephrine transporters. Their neuropharmacological profile, characterized by high affinity for DAT and NET, underlies their profound psychostimulant effects and significant abuse potential. The structure-activity relationships within this class of compounds demonstrate that modifications to the alkyl chain and phenyl ring can significantly alter their potency and selectivity. The detailed experimental protocols and illustrative diagrams provided in this guide serve as a valuable resource for researchers and scientists in the fields of neuropharmacology, medicinal chemistry, and drug development. A thorough understanding of the mechanisms of action of these substances is essential for addressing the public health challenges they pose and for leveraging knowledge of their interactions with monoamine transporters to develop novel therapeutics for a range of neuropsychiatric disorders. Further research is warranted to fully elucidate the long-term neuroadaptations resulting from exposure to these compounds and to explore the therapeutic potential of novel pyrovalerone derivatives with optimized pharmacological profiles.

References

- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic Analysis of 3,4-Methylenedioxy-PV9 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-PV9 hydrochloride (MDPV9-HCl) is a synthetic cathinone derivative. As a member of this class of compounds, it is characterized by a phenethylamine backbone with a β-keto group, a pyrrolidine ring, and a 3,4-methylenedioxy substituted aromatic ring. The hydrochloride salt form enhances its solubility in polar solvents. Precise analytical characterization of such compounds is critical for research, forensic analysis, and drug development purposes. This technical guide provides a comprehensive overview of the spectroscopic methods for the analysis of MDPV9-HCl, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific experimental data for MDPV9-HCl is not widely available in the public domain, this guide outlines detailed experimental protocols and expected spectral characteristics based on the analysis of structurally related synthetic cathinones.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 3,4-Methylenedioxy-PV9 hydrochloride is presented in Table 1.

Table 1: Chemical and Physical Properties of 3,4-Methylenedioxy-PV9 Hydrochloride

| Property | Value | Reference |

| Chemical Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)octan-1-one hydrochloride | |

| Synonyms | MDPV9-HCl, 3,4-Methylenedioxy-α-pyrrolidinooctanophenone hydrochloride | |

| Chemical Formula | C₁₉H₂₇NO₃ · HCl | |

| Molecular Weight | 353.9 g/mol | |

| CAS Number | 24646-40-0 | |

| Appearance | Crystalline solid (predicted) | |

| UV λmax | 236, 283, 321 nm |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For MDPV9-HCl, ¹H NMR and ¹³C NMR are the primary techniques used.

Experimental Protocol: NMR Spectroscopy

A general protocol for the NMR analysis of a synthetic cathinone hydrochloride salt is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle.

-

-

¹³C NMR Acquisition:

-

Use a wider spectral width, typically 0-220 ppm.

-

Employ proton decoupling to simplify the spectrum and enhance sensitivity.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Expected Spectral Data

While specific NMR data for MDPV9-HCl is not available, Table 2 provides predicted ¹H NMR chemical shifts and Table 3 provides predicted ¹³C NMR chemical shifts based on the analysis of similar cathinone structures.

Table 2: Predicted ¹H NMR Spectral Data for 3,4-Methylenedioxy-PV9 Hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₃) | 6.8 - 7.5 | m | 3H |

| Methylenedioxy (-O-CH₂-O-) | ~6.0 | s | 2H |

| Methine (-CH-) | 4.0 - 4.5 | m | 1H |

| Pyrrolidine (-NCH₂-) | 2.5 - 3.5 | m | 4H |

| Pyrrolidine (-CH₂-) | 1.8 - 2.2 | m | 4H |

| Alkyl Chain (-CH₂-) | 1.2 - 1.8 | m | 10H |

| Terminal Methyl (-CH₃) | 0.8 - 1.0 | t | 3H |

Table 3: Predicted ¹³C NMR Spectral Data for 3,4-Methylenedioxy-PV9 Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C₆H₃) | 108 - 150 |

| Methylenedioxy (-O-CH₂-O-) | ~101 |

| Methine (-CH-) | 60 - 70 |

| Pyrrolidine (-NCH₂-) | 45 - 55 |

| Pyrrolidine (-CH₂-) | 20 - 30 |

| Alkyl Chain (-CH₂-) | 22 - 40 |

| Terminal Methyl (-CH₃) | ~14 |

Workflow for NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is a cornerstone of forensic drug analysis.

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for synthetic cathinones is as follows:

-

Sample Preparation: Prepare a solution of the sample in a volatile organic solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Derivatization is generally not required for pyrrolidine-containing cathinones.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading. Set the injector temperature to around 250-280°C.

-

Oven Program: A temperature gradient is used to separate the components. A typical program might be: start at 100°C, hold for 1 minute, then ramp at 15-20°C/min to 300°C and hold for 5-10 minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: Scan from m/z 40 to 550.

-

Source Temperature: ~230°C.

-

Transfer Line Temperature: ~280°C.

-

-

Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to reference libraries and fragmentation patterns of similar compounds.

Expected Mass Spectrum and Fragmentation

The mass spectrum of MDPV9-HCl is expected to be dominated by fragmentation resulting from α-cleavage adjacent to the carbonyl group and the pyrrolidine ring.

Table 4: Predicted Key Mass Fragments for 3,4-Methylenedioxy-PV9

| m/z | Predicted Fragment |

| 319 | [M]⁺ (Molecular Ion of Free Base) |

| 204 | [M - C₈H₁₅]⁺ (Loss of the hexyl group from the iminium ion) |

| 149 | [C₈H₅O₃]⁺ (3,4-Methylenedioxybenzoyl cation) |

| 126 | [C₈H₁₆N]⁺ (Hexylpyrrolidin-1-ium) |

| 70 | [C₄H₈N]⁺ (Pyrrolidin-1-ium) |

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

For a solid sample like MDPV9-HCl, the following methods are suitable:

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the crystalline solid directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum. This is a rapid and non-destructive method.

-

-

Potassium Bromide (KBr) Pellet:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder and acquire the spectrum.

-

-

Instrumentation:

-

Use a standard FTIR spectrometer.

-

Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Expected FTIR Spectral Data

The FTIR spectrum of MDPV9-HCl is expected to show characteristic absorption bands for its functional groups.

Table 5: Predicted FTIR Absorption Bands for 3,4-Methylenedioxy-PV9 Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3000 - 2700 | R₃N⁺-H | N-H stretch (from hydrochloride) |

| 2950 - 2850 | C-H | Aliphatic stretch |

| ~1680 | C=O | Carbonyl stretch |

| ~1600, ~1480 | C=C | Aromatic ring stretch |

| ~1250, ~1040 | C-O-C | Aryl ether and methylenedioxy stretch |

| ~1100 | C-N | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in MDPV9-HCl.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Use a matched pair of quartz cuvettes.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

-

Scan the spectrum over a range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

UV-Vis Spectral Data

The UV-Vis spectrum of MDPV9-HCl has been reported with the following absorption maxima:

Table 6: UV-Vis Absorption Maxima for 3,4-Methylenedioxy-PV9 Hydrochloride

| λmax (nm) |

| 236 |

| 283 |

| 321 |

These absorptions are characteristic of the substituted benzoyl chromophore.

Logical Relationship of Spectroscopic Techniques

Caption: Interrelation of Spectroscopic Techniques.

Conclusion

The comprehensive spectroscopic analysis of 3,4-Methylenedioxy-PV9 hydrochloride requires a multi-technique approach. While specific, publicly available spectral data for this compound is limited, the application of standard analytical protocols for synthetic cathinones allows for its unequivocal identification and characterization. NMR spectroscopy is essential for detailed structural elucidation, GC-MS provides sensitive detection and fragmentation information for identification, FTIR confirms the presence of key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the chromophore. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and analysts working with this and related compounds. It is strongly recommended to confirm any findings against a certified reference standard whenever possible.

Methodological & Application

Application Notes and Protocols for the Detection of 3,4-Methylenedioxy-PV9 Hydrochloride

Introduction

3,4-Methylenedioxy-PV9 (MDPV9) is a synthetic cathinone, a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the Khat plant. As a member of the novel psychoactive substances (NPS) group, MDPV9 and its analogs pose significant challenges for forensic and clinical laboratories. The development of robust and validated analytical methods is crucial for its accurate identification and quantification in various matrices, including seized materials and biological samples.

This document provides detailed application notes and experimental protocols for the detection and quantification of 3,4-Methylenedioxy-PV9 hydrochloride (MDPV9-HCl) using modern analytical techniques. The methodologies are designed for researchers, forensic scientists, and professionals in the field of drug development and analysis. The protocols are based on established methods for related synthetic cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), and are readily adaptable for MDPV9-HCl.[1][2]

Analytical Techniques Overview

The primary analytical techniques for the identification and quantification of synthetic cathinones like MDPV9-HCl are chromatography-based methods coupled with mass spectrometry or other detectors.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of drugs in complex biological matrices due to its high sensitivity and selectivity.[1][3][4] LC-MS/MS methods can differentiate between structurally similar compounds and provide confident identification.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and reliable technique for the analysis of volatile and thermally stable compounds.[5][6][7] Derivatization may be required for some cathinones to improve their volatility and chromatographic behavior.[4][5]

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV/DAD): A versatile and cost-effective method suitable for screening and quantification, particularly in seized materials where concentrations are higher.[8][9][10] Diode-array detection (DAD) provides UV spectral information that can aid in the identification of different synthetic cathinone sub-classes.[8]

Sample Preparation for Biological Matrices

Proper sample preparation is a critical step to remove interferences, concentrate the analyte, and ensure accurate and reliable results.[3][11] The choice of method depends on the matrix (e.g., urine, blood, plasma, oral fluid) and the analytical technique.[3][11][12]

Common techniques include:

-

Dilute-and-Shoot: The simplest method, often used for urine samples, where the sample is diluted with a solvent before direct injection. This is most suitable for high-sensitivity instruments.[11][13]

-

Protein Precipitation (PPT): A rapid method for plasma or blood samples where a solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.

-

Liquid-Liquid Extraction (LLE): A technique that separates analytes from interferences based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[14]

-

Solid-Phase Extraction (SPE): A highly effective and clean-up technique that uses a solid sorbent to isolate the analyte of interest from a liquid sample.[1][3][15] It is widely used for preparing samples for both LC-MS/MS and GC-MS analysis.[15]

Caption: General workflow for biological sample preparation.

Experimental Protocols

Protocol 1: LC-MS/MS for Quantification in Plasma/Urine

This protocol is adapted from validated methods for MDPV and other synthetic cathinones and is suitable for the quantification of MDPV9-HCl in biological fluids.[1][2][4]

4.1.1 Sample Preparation: Solid-Phase Extraction (SPE)

-

Aliquot: Pipette 0.5 mL of the specimen (e.g., plasma or urine) into a labeled tube.[15]

-

Internal Standard: Add the internal standard (e.g., MDPV-d8) and vortex.

-

Pre-treatment: Add 1 mL of pH 6.0 phosphate buffer and vortex.[15]

-

SPE Column Conditioning: Condition a mixed-mode SPE column by sequentially washing with 2 mL of methanol, 2 mL of deionized water, and 1 mL of pH 6.0 phosphate buffer.

-

Sample Loading: Load the pre-treated sample onto the SPE column and allow it to flow through by gravity.

-

Washing: Wash the column sequentially with 2 mL of deionized water, 1 mL of 0.1 M acetic acid, and 1 mL of methanol. Dry the column completely under vacuum for 5 minutes.

-

Elution: Elute the analytes with 1.5 mL of an elution solvent (e.g., 80:20 n-butyl chloride:ethyl acetate with 4% triethylamine).[1]

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[16][17]

4.1.2 Instrumentation: LC-MS/MS Parameters

-

LC System: Agilent 1200 Series HPLC or equivalent.[1]

-

Column: Agilent Polaris C18, 3 µm, 2.1 x 50 mm or equivalent.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[17]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.[17]

-

Flow Rate: 0.3 mL/min.[17]

-

Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Injection Volume: 10 µL.[13]

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.[1]

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[17]

-

MRM Transitions: To be determined by infusing a standard of MDPV9-HCl. At least two transitions (one quantifier, one qualifier) should be monitored for each analyte.

Caption: Workflow for LC-MS/MS analysis of MDPV9-HCl.

Protocol 2: GC-MS for Identification in Seized Material

This protocol is a general approach for the analysis of seized powders or tablets containing suspected synthetic cathinones.[5][18]

4.2.1 Sample Preparation

-

Homogenize: Finely grind the seized material (tablet or powder) to ensure homogeneity.

-

Weigh: Accurately weigh approximately 1 mg of the homogenized powder.

-

Dissolve: Dissolve the sample in 1 mL of methanol or another suitable organic solvent.

-

Vortex & Centrifuge: Vortex the sample for 1 minute to ensure complete dissolution, then centrifuge to pellet any insoluble cutting agents.

-

Dilute: Prepare a working solution by diluting the supernatant to a final concentration of approximately 10-100 µg/mL.

4.2.2 Instrumentation: GC-MS Parameters

-

GC System: Agilent 7890B GC or equivalent.

-

MS System: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injection Mode: Splitless or Split (e.g., 20:1), 1 µL injection volume.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-550 m/z.

References

- 1. agilent.com [agilent.com]

- 2. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijisrt.com [ijisrt.com]

- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emerypharma.com [emerypharma.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. mdpi.com [mdpi.com]

- 8. The role of diode array ultraviolet detection for the identification of synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. gcms.cz [gcms.cz]

- 12. cbspd.com [cbspd.com]

- 13. lcms.cz [lcms.cz]

- 14. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 15. wsp.wa.gov [wsp.wa.gov]

- 16. agilent.com [agilent.com]

- 17. academicworks.cuny.edu [academicworks.cuny.edu]

- 18. researchgate.net [researchgate.net]

Application Note: Quantification of 3,4-Methylenedioxy PV9 in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,4-Methylenedioxy PV9 (MDPV9) in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quantification of this synthetic cathinone in a biological matrix.

Introduction

3,4-Methylenedioxy PV9 (MDPV9) is a synthetic cathinone, a class of psychoactive substances that have seen a rise in recreational use.[1][2][3][4] Accurate and sensitive quantification of these compounds in biological matrices is crucial for forensic toxicology, clinical research, and pharmacokinetic studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for the analysis of synthetic cathinones.[5] This protocol is adapted from established methods for the quantification of structurally similar compounds, such as 3,4-Methylenedioxypyrovalerone (MDPV).[6][7]

Experimental

Materials and Reagents

-

3,4-Methylenedioxy PV9 (hydrochloride) analytical standard[8]

-

MDPV-d8 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

-

Allow all samples and standards to thaw to room temperature.

-

To 100 µL of human plasma, add 10 µL of the internal standard working solution (MDPV-d8).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: Synergy Polar-RP 100x2 mm, 2.5 µm[6]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min[6]

-

Injection Volume: 5 µL

-

Column Temperature: 40°C[6]

-

Gradient:

-

0.0 - 0.2 min: 10% B

-

0.2 - 3.0 min: 10% to 95% B

-

3.0 - 4.0 min: Hold at 95% B

-

4.0 - 4.5 min: 95% to 10% B

-

4.5 - 5.5 min: Hold at 10% B

-

Mass Spectrometry

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 2500 V[5]

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C[5]

-

Gas Flow: 13 L/min[5]

-

Nebulizer Pressure: 60 psi[5]

-

MRM Transitions: The specific MRM transitions for MDPV9 would need to be optimized by infusing a standard solution into the mass spectrometer. For the structurally similar MDPV, a fragmentor voltage of 125 V and collision energies between 8 and 25 eV have been reported.[5]

Quantitative Data Summary

The following tables summarize the expected performance parameters for a method of this type, based on data from similar synthetic cathinone assays.

| Parameter | Expected Value | Reference |

| Linearity (R²) | > 0.99 | [1] |

| Limit of Detection (LOD) | 0.1 µg/L | [6][7] |

| Limit of Quantification (LOQ) | 1 ng/mL | [1] |

| Accuracy (% Target) | 86 - 109% | [6][7] |

| Precision (%CV) | 2.1 - 7.3% | [6][7] |

| Matrix Effect | -8 to 12% | [6][7] |

| Extraction Efficiency | 84.9 - 91.5% | [1] |

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| MDPV9 | To be determined | To be determined | To be determined |

| MDPV-d8 (IS) | To be determined | To be determined | To be determined |

Note: The precursor and product ions for MDPV9 and a suitable deuterated internal standard need to be empirically determined.

Experimental Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS quantification of MDPV9.

Stability

Based on data for MDPV, MDPV9 is expected to be stable in plasma under the following conditions.[6][7] However, stability should be experimentally verified for MDPV9.

-

Room Temperature: 24 hours

-

4°C: 72 hours

-

Freeze-Thaw Cycles: Stable after 3 cycles

Conclusion

This application note provides a comprehensive protocol for the quantification of 3,4-Methylenedioxy PV9 in human plasma using LC-MS/MS. The method is based on established procedures for similar synthetic cathinones and is expected to provide the necessary sensitivity, selectivity, and robustness for research and forensic applications. Method validation in accordance with relevant guidelines is recommended before implementation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Application Note: Development and Validation of a Chiral HPLC Method for the Analysis of PV9 Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

PV9 (1-phenyl-2-(pyrrolidin-1-yl)octan-1-one) is a synthetic cathinone that has emerged as a novel psychoactive substance. As with many chiral compounds, the individual enantiomers of PV9 may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the enantiomers is crucial for forensic analysis, pharmacological studies, and drug development. This application note provides a detailed protocol for a validated analytical method for the enantioselective analysis of PV9 using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The proposed method is based on established techniques for the chiral separation of analogous cathinone derivatives.[1][2][3][4][5][6]

Experimental Protocols

Sample Preparation

A stock solution of racemic PV9 should be prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Working standards are then prepared by diluting the stock solution with the mobile phase to the desired concentrations for calibration and validation studies. For the analysis of PV9 in biological matrices, a validated extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), would be required to remove interfering substances.

Proposed Chiral HPLC Method

The enantiomers of PV9 can be effectively separated using a polysaccharide-based chiral stationary phase. The following method parameters are proposed as a starting point for method development and optimization.

Table 1: Proposed HPLC Method Parameters for Chiral Separation of PV9 Enantiomers

| Parameter | Recommended Condition |

| Column | Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |

| Mobile Phase | n-Hexane / Isopropanol / Triethylamine (97:3:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: The mobile phase composition may require optimization to achieve baseline separation of the PV9 enantiomers.

Method Validation Protocol

The developed chiral HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8][9][10][11][12][13] The following validation parameters should be assessed:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the two enantiomer peaks from each other and from any potential impurities or matrix components.

-

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations spanning the expected range should be analyzed.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spike-recovery studies at a minimum of three concentration levels.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table summarizes the acceptance criteria for the method validation parameters and provides a template for presenting the results.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Specificity | Resolution (Rs) between enantiomers > 1.5 |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery within 98.0 - 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |

| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 |

| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10 |

| Robustness | System suitability parameters remain within acceptable limits |

Illustrative quantitative data for a closely related cathinone derivative is presented in Table 3. This data is for demonstration purposes, and actual values for PV9 will need to be determined experimentally.

Table 3: Illustrative Chromatographic Data for a Cathinone Analog

| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |

| Enantiomer 1 | 8.5 | - | 1.1 |

| Enantiomer 2 | 10.2 | 2.1 | 1.2 |

Visualizations

Experimental Workflow

The overall workflow for the development and validation of the chiral HPLC method for PV9 enantiomers is depicted in the following diagram.

Caption: Workflow for Chiral HPLC Method Development and Validation.

Signaling Pathway

Synthetic cathinones, including PV9, are known to interact with monoamine transporters in the brain, primarily the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[14][15][16][17][18][19][20][21] By inhibiting the reuptake of these neurotransmitters, they increase their concentration in the synaptic cleft, leading to enhanced downstream signaling. The simplified signaling pathway below illustrates this mechanism of action.

Caption: Simplified Dopaminergic Signaling Pathway Affected by PV9.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Enantioseparation and a comprehensive spectroscopic analysis of novel synthetic cathinones laterally substituted with a trifluoromethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dujps.com [dujps.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 19. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective [mdpi.com]

- 21. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Experimental Design for 3,4-Methylenedioxy PV9 (MDPV) Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting in vivo experiments to investigate the pharmacological effects of 3,4-Methylenedioxypyrovalerone (MDPV), a potent psychostimulant synthetic cathinone. The following sections outline key experimental models, detailed methodologies, and data presentation guidelines to facilitate robust and reproducible research.

Introduction

3,4-Methylenedioxypyrovalerone (MDPV) is a psychoactive substance that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. Its potent stimulant effects and high abuse potential necessitate thorough preclinical evaluation to understand its neurobiological mechanisms and to develop potential therapeutic interventions for addiction and toxicity. This guide details common in vivo assays used to characterize the psychostimulant, reinforcing, and rewarding properties of MDPV in animal models.

Mechanism of Action: Dopamine and Norepinephrine Transporter Inhibition

MDPV exerts its primary pharmacological effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain[2][3]. This enhanced dopaminergic and noradrenergic signaling in key brain regions, such as the nucleus accumbens, is believed to mediate the stimulant, rewarding, and reinforcing effects of the drug[2]. MDPV shows significantly higher potency for DAT and NET compared to the serotonin transporter (SERT)[2][3].

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of MDPV.

Table 1: In Vitro Monoamine Transporter Binding Affinity of MDPV

| Transporter | IC50 (nM) | Reference |

| Dopamine (DAT) | 4.1 | [2] |

| Norepinephrine (NET) | 26 | [2] |

| Serotonin (SERT) | 3349 | [2] |

Table 2: In Vivo Behavioral Effects of MDPV in Rodents

| Behavioral Assay | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Locomotor Activity | Male Wistar Rats | Subcutaneous (s.c.) | 0.5 - 1.0 mg/kg | Increased locomotor activity | [4] |

| Locomotor Activity | Male NIH Swiss Mice | Intraperitoneal (i.p.) | 1.0 - 30 mg/kg | Increased motor activity | [5] |

| Self-Administration | Male Wistar Rats | Intravenous (i.v.) | 0.01 - 0.50 mg/kg/infusion | Reinforcing effects | [4] |

| Self-Administration | Male Sprague-Dawley Rats | Intravenous (i.v.) | 0.032 mg/kg/infusion | Acquisition of self-administration | [6] |

| Conditioned Place Preference | Male and Female Sprague-Dawley Rats | Intraperitoneal (i.p.) | 1.0 - 5.6 mg/kg | Rewarding effects | [7] |

Experimental Protocols

This section provides detailed protocols for three key in vivo behavioral assays used to evaluate the effects of MDPV.

Locomotor Activity Assessment

This protocol is designed to measure the psychostimulant effects of MDPV by quantifying changes in spontaneous motor activity.

Materials:

-

Locomotor activity chambers (e.g., transparent polycarbonate boxes equipped with infrared photobeam detectors).

-

Syringes and needles for drug administration.

-

MDPV hydrochloride dissolved in sterile saline (0.9% NaCl).

-

Vehicle control (sterile saline).

-

Experimental animals (e.g., male C57BL/6J mice or male Wistar rats).

Procedure:

-

Habituation: Place the animals in the locomotor activity chambers for a period of 30-60 minutes for at least 2-3 consecutive days prior to the test day to allow for acclimation to the novel environment.

-

Test Day Habituation: On the test day, place the animals in the chambers and allow them to habituate for 30-60 minutes before drug administration.

-

Drug Administration: Administer MDPV (e.g., 0.5, 1.0, 3.0, 10.0 mg/kg, i.p. or s.c.) or vehicle to different groups of animals.

-

Data Collection: Immediately after injection, return the animals to the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes. Data is typically binned in 5 or 10-minute intervals.

-

Data Analysis: Analyze the data using a two-way analysis of variance (ANOVA) with treatment and time as factors. Post-hoc tests can be used to compare specific group differences.

Intravenous Self-Administration

This protocol assesses the reinforcing properties of MDPV, a key indicator of its abuse potential.

Materials:

-

Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for intravenous infusions.

-

Intravenous catheters and vascular access ports.

-

Surgical instruments for catheter implantation.

-

MDPV hydrochloride dissolved in sterile heparinized saline.

-

Experimental animals (e.g., male Sprague-Dawley or Wistar rats).

Procedure:

-

Catheter Implantation Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. The catheter is externalized on the back of the animal. Allow a recovery period of 5-7 days.

-

Acquisition of Self-Administration:

-

Place rats in the operant chambers for daily sessions (e.g., 2 hours/day).

-

A response on the "active" lever results in an intravenous infusion of MDPV (e.g., 0.032 mg/kg/infusion) and the presentation of a cue light.

-

A response on the "inactive" lever has no programmed consequences.

-

Continue training until a stable baseline of responding is established (e.g., consistent number of infusions per session for 3 consecutive days).

-

-

Dose-Response Evaluation: Once stable responding is achieved, different doses of MDPV can be tested to determine the dose-response relationship for its reinforcing effects.

-

Data Analysis: The primary dependent measure is the number of infusions earned per session. Data can be analyzed using ANOVA to compare responding across different doses or between drug and vehicle conditions.

Conditioned Place Preference (CPP)

This protocol evaluates the rewarding effects of MDPV by measuring the animal's preference for an environment previously paired with the drug.

Materials:

-

A three-compartment CPP apparatus with distinct visual and tactile cues in the two larger compartments.

-

Syringes and needles for drug administration.

-

MDPV hydrochloride dissolved in sterile saline.

-

Vehicle control (sterile saline).

-